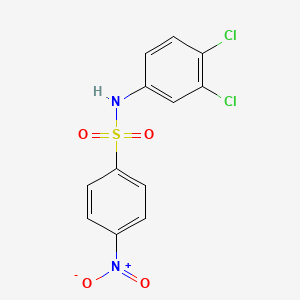

N-(3,4-dichlorophenyl)-4-nitrobenzenesulfonamide

Descripción

N-(3,4-Dichlorophenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative featuring a 3,4-dichlorophenyl group linked via a sulfonamide bridge to a 4-nitrobenzene ring. This compound is cataloged by suppliers such as Alfa Aesar (H58533) with a purity of 97% and is available in quantities up to 1 gram .

Propiedades

Fórmula molecular |

C12H8Cl2N2O4S |

|---|---|

Peso molecular |

347.2 g/mol |

Nombre IUPAC |

N-(3,4-dichlorophenyl)-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C12H8Cl2N2O4S/c13-11-6-1-8(7-12(11)14)15-21(19,20)10-4-2-9(3-5-10)16(17)18/h1-7,15H |

Clave InChI |

CESKQHYZASUISQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-(3,4-diclorofenil)-4-nitrobencenosulfonamida típicamente involucra la reacción de 3,4-dicloroanilina con cloruro de 4-nitrobencenosulfonilo. La reacción se lleva a cabo generalmente en presencia de una base, como piridina o trietilamina, para neutralizar el ácido clorhídrico formado durante la reacción. La reacción se realiza típicamente a temperatura ambiente o a temperaturas ligeramente elevadas para garantizar una conversión completa.

Métodos de producción industrial

A escala industrial, la producción de N-(3,4-diclorofenil)-4-nitrobencenosulfonamida puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de sistemas automatizados para el control preciso de las condiciones de reacción, como la temperatura, la presión y las concentraciones de reactivos, es común para garantizar una calidad de producto consistente.

Análisis De Reacciones Químicas

Tipos de reacciones

N-(3,4-diclorofenil)-4-nitrobencenosulfonamida puede sufrir diversas reacciones químicas, que incluyen:

Reacciones de sustitución: El grupo nitro puede ser reemplazado por otros sustituyentes en condiciones apropiadas.

Reacciones de reducción: El grupo nitro puede ser reducido a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador o hidruros metálicos.

Reacciones de oxidación: El compuesto puede ser oxidado para introducir grupos funcionales adicionales o para modificar los existentes.

Reactivos y condiciones comunes

Sustitución: Reactivos como hidróxido de sodio o carbonato de potasio en solventes polares como dimetilformamida (DMF) o dimetilsulfóxido (DMSO).

Reducción: Catalizadores como paladio sobre carbono (Pd/C) o reactivos como hidruro de aluminio y litio (LiAlH4).

Oxidación: Agentes oxidantes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).

Productos principales

Sustitución: Productos con diferentes sustituyentes que reemplazan el grupo nitro.

Reducción: Derivados aminos del compuesto original.

Oxidación: Compuestos con grupos funcionales adicionales que contienen oxígeno.

Aplicaciones Científicas De Investigación

Química

N-(3,4-diclorofenil)-4-nitrobencenosulfonamida se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas

Biología

En la investigación biológica, este compuesto puede utilizarse para estudiar los efectos de los derivados de sulfonamida en los sistemas biológicos. Puede servir como un compuesto modelo para investigar las interacciones entre las sulfonamidas y los objetivos biológicos.

Medicina

N-(3,4-diclorofenil)-4-nitrobencenosulfonamida y sus derivados pueden tener posibles aplicaciones terapéuticas. La investigación sobre sus propiedades farmacológicas podría conducir al desarrollo de nuevos fármacos para el tratamiento de diversas enfermedades.

Industria

En aplicaciones industriales, este compuesto puede utilizarse en la producción de colorantes, pigmentos y otros productos químicos especiales. Sus propiedades químicas únicas lo hacen adecuado para su uso en varios procesos de fabricación.

Mecanismo De Acción

El mecanismo de acción de N-(3,4-diclorofenil)-4-nitrobencenosulfonamida implica su interacción con objetivos moleculares específicos. El grupo nitro puede participar en reacciones redox, mientras que el grupo sulfonamida puede formar enlaces de hidrógeno con moléculas biológicas. Estas interacciones pueden afectar la función de enzimas, receptores y otras proteínas, lo que lleva a diversos efectos biológicos.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural Analogues in the Sulfonamide Class

N-(3,4-Dichlorophenyl)-4-methylbenzenesulfonamide

- Structure : Replaces the nitro group with a methyl substituent on the benzene ring.

- Conformational Differences : Crystal structure analysis reveals gauche torsions in the N–C bond of the C–SO₂–NH–C segment, with antiparallel alignment between the N–H bond and meta-chloro groups .

- Substituent Effects : The methyl group is electron-donating, contrasting with the electron-withdrawing nitro group. This difference likely alters dipole moments, solubility, and crystal packing.

N-(3,4-Dichlorobenzyl)-4-nitrobenzenesulfonamide

- Structure : Features a benzyl (CH₂) linker instead of a direct phenyl attachment.

N,N-Bis-sulfonamide Derivatives (e.g., N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide)

- Structure : Contains two sulfonamide groups.

Comparison with Non-Sulfonamide Analogues

Carboxamides: Propanil (N-(3,4-Dichlorophenyl) Propanamide)

- Structure : Replaces the sulfonamide group with a carboxamide (CONH₂).

- Biological Activity : Propanil is a widely used herbicide, highlighting the role of the carboxamide group in phytotoxicity . Sulfonamides, in contrast, are more commonly associated with antimicrobial or enzyme-inhibitory activities.

Urea Derivatives (e.g., N-(3,4-Dichlorophenyl)-N´-methylurea)

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

- Limited data exist for the target compound, but substituent trends can be inferred: Nitro Group Impact: The nitro group increases molecular polarity, likely reducing solubility in non-polar solvents compared to methyl-substituted analogues.

NMR Spectral Trends

- Nitro Group Effects : In related compounds, the nitro group deshields adjacent protons, causing downfield shifts in $ ^1H $-NMR (e.g., δ 8.2–8.5 ppm for aromatic protons) .

- Chlorine Coupling : $ ^{13}C $-NMR signals for chlorinated carbons typically appear at δ 120–135 ppm, consistent with electron-withdrawing effects .

Actividad Biológica

N-(3,4-dichlorophenyl)-4-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 303.17 g/mol. The presence of two chlorine atoms on the phenyl ring significantly influences its biological properties. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis, which is crucial for nucleic acid production in bacteria.

The primary mechanism by which N-(3,4-dichlorophenyl)-4-nitrobenzenesulfonamide exerts its biological effects is through inhibition of key enzymes involved in metabolic pathways. Specifically, it may inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. By blocking this enzyme, the compound prevents the conversion of para-aminobenzoic acid (PABA) into folate, ultimately leading to bacterial cell death.

Antimicrobial Activity

Research indicates that N-(3,4-dichlorophenyl)-4-nitrobenzenesulfonamide exhibits significant antibacterial activity. It has been tested against various bacterial strains, demonstrating efficacy comparable to traditional sulfonamides. The compound's structure suggests potential enhancements in activity due to the specific chlorination pattern.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Emerging studies have also explored the anticancer potential of this compound. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. Notably, it has demonstrated significant cytotoxicity against leukemia and neuroblastoma cell lines.

- Case Study : A study involving the treatment of neuroblastoma cell lines reported an IC50 value of 0.3 µM, indicating potent antiproliferative effects compared to control groups .

Research Findings

Recent investigations into the structure-activity relationship (SAR) of related compounds have provided insights into optimizing biological activity. For instance, modifications in the sulfonamide group or variations in the chlorination pattern have been shown to significantly affect potency and selectivity against different bacterial strains and cancer cell lines.

Summary of Key Research Studies

- Antibacterial Efficacy : A study published in PubChem highlighted its significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

- Anticancer Potency : Research published in PMC demonstrated enhanced anticancer activity with specific structural modifications leading to improved IC50 values in various cancer cell lines .

- Mechanistic Insights : Investigations into its mechanism revealed that it may act as a competitive inhibitor for key enzymes involved in folate metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.